2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, and keto groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multi-step organic reactions
Cyclohexanedione Core Formation: The initial step involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate aldehyde under basic conditions to form the cyclohexanedione core.
Furan Ring Introduction:
Nitro Group Addition: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents used.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione: Lacks the nitro group, resulting in different reactivity and biological activity.
2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-amino-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione:
Uniqueness
The presence of both the nitro and furan groups in 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione makes it unique compared to similar compounds. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H25NO7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C21H25NO7/c1-20(2)7-11(23)17(12(24)8-20)19(15-5-6-16(29-15)22(27)28)18-13(25)9-21(3,4)10-14(18)26/h5-6,17,19,25H,7-10H2,1-4H3 |
InChI Key |
ZTQOCHAOTLVTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(O2)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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